molecular formula C11H9BrN2O B1527725 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine CAS No. 1282516-67-9

9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

Cat. No. B1527725
CAS RN: 1282516-67-9
M. Wt: 265.11 g/mol
InChI Key: YFISESCRYOQTHO-UHFFFAOYSA-N
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Description

“9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is a chemical compound with the CAS Number: 1282516-67-9 . It has a molecular weight of 265.11 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI Code for “9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine” is 1S/C11H9BrN2O/c12-8-1-2-9-10(7-8)15-6-5-14-4-3-13-11(9)14/h1-4,7H,5-6H2 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Drug Development 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its bromo substituent allows for further functionalization through nucleophilic substitution reactions, enabling the development of compounds with potential anticancer, antibacterial, and antifungal properties. For example, it has been utilized in the synthesis of benzimidazole derivatives showing significant inhibition against certain human cancer cell lines, indicating its role in the development of new therapeutic agents (Sondhi et al., 2012).

Antibacterial and Antifungal Activities Compounds derived from 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine have exhibited notable antibacterial and antifungal activities. For instance, certain benzazepine derivatives synthesized from 9-bromocotarnine showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential of 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine derivatives in the design and development of new antimicrobial agents (Zubenko et al., 2017).

Chemical Synthesis Enhancements The structural motif of 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine is also instrumental in facilitating novel synthetic routes for heterocyclic compounds. Its incorporation into diverse chemical frameworks has been explored through microwave-assisted reactions, offering efficient and rapid synthesis of complex molecules. This approach is beneficial for generating libraries of heterocyclic compounds with potential biological activities, showcasing the broad utility of 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine in medicinal chemistry and drug discovery efforts (Chanda et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

9-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-8-1-2-9-10(7-8)15-6-5-14-4-3-13-11(9)14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISESCRYOQTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC=CN31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728939
Record name 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

CAS RN

1282516-67-9
Record name 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282516-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-(1H-imidazol-2-yl)phenol (0.9 g, 4 mmol), 1,2-dibromoethane (1.3 mL, 15 mmol) and cesium carbonate (4.9 g, 15 mmol) in DMF (20 mL) was heated to 90° C. for 12 h. The mixture was partitioned between water and ethyl acetate. The organic layer was washed with water, brine and dried over MgSO4 and concentrated to give 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (0.8 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

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